molecular formula C26H26F6N2O2 B601951 Dutasteride Impurity L CAS No. 1365545-48-7

Dutasteride Impurity L

Cat. No. B601951
M. Wt: 512.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Dutasteride Impurity L is a compound related to Dutasteride . Dutasteride is an antiandrogenic compound used for the treatment of symptomatic benign prostatic hyperplasia (BPH) in adult males by inhibiting 5-alpha reductase .


Synthesis Analysis

The synthesis of Dutasteride and its impurities, including Impurity L, involves multiple steps of reactions starting from pregnenolone acid . The process generates impurities which are described in the specification .


Chemical Reactions Analysis

Dutasteride, the parent compound, has been subjected to stress conditions of hydrolysis, oxidation, photolysis, and thermal degradation. Degradation was found to occur under hydrolysis and to a lesser extent under oxidation conditions .

Scientific Research Applications

Impurity Profile and Characterization

The impurity profile of dutasteride has been extensively studied, identifying several impurities during laboratory analysis, such as desmethyl dutasteride, dihydro dutasteride, and an isomer of dutasteride. These impurities were synthesized, characterized, and their structures determined, highlighting the complexity of dutasteride's impurity profile and the importance of understanding these components in scientific research and pharmaceutical development (Satyanarayana et al., 2007). Further studies have developed methods for the isolation and characterization of isomeric impurities of dutasteride, employing techniques such as high-performance liquid chromatography (HPLC) and NMR spectroscopy, which are crucial for ensuring the purity and efficacy of dutasteride-based treatments (Mulla et al., 2013).

Analytical Method Development

Research has also focused on the development of analytical methods for dutasteride, including a stability-indicating LC method for quantitative determination in bulk drug samples and pharmaceutical forms. This method is essential for the quality control of dutasteride, ensuring its stability and efficacy in clinical use (Kamat et al., 2008). Additionally, enzyme-linked immunosorbent assays (ELISAs) have been developed for the doping control of dutasteride, demonstrating the versatility of analytical approaches in monitoring its use and ensuring compliance with regulatory standards (Brun et al., 2010).

Novel Formulations for Topical Delivery

Innovative research has explored the formulation of dutasteride for topical application to enhance delivery to target sites and reduce systemic effects. For instance, dutasteride-loaded nanostructured lipid carriers coated with stearic acid-chitosan oligomer have been developed for topical delivery, potentially improving the treatment of conditions such as androgenic alopecia while minimizing systemic exposure and side effects (Noor et al., 2017).

Environmental Impact and Drug Interactions

Studies have also investigated the environmental impact of dutasteride, particularly its effects on aquatic life, highlighting the broader implications of pharmaceuticals in the environment and the need for sustainable drug development and disposal practices (Margiotta-Casaluci et al., 2013). Additionally, research on the interaction between dutasteride and proteins such as alpha-2-macroglobulin sheds light on the pharmacodynamics of dutasteride and its potential effects on biological processes, essential for understanding its mechanism of action and optimizing therapeutic strategies (Zia et al., 2019).

Safety And Hazards

Dutasteride, the parent compound, is harmful if swallowed and may damage fertility or the unborn child . It is advised not to use Dutasteride during pregnancy .

properties

CAS RN

1365545-48-7

Product Name

Dutasteride Impurity L

Molecular Formula

C26H26F6N2O2

Molecular Weight

512.5

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

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